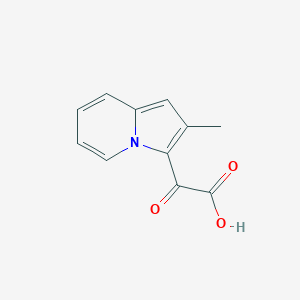
2-(2-Methylindolizin-3-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylindolizin-3-yl)-2-oxoacetic acid is a compound belonging to the indolizine family, which is characterized by a fused bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid typically involves the cyclization of N-phenacylpyridinium salts with dipolarophiles. This reaction is facilitated by the presence of an oxidant and a base, leading to the formation of the indolizine skeleton . The reaction conditions often include the use of electron-deficient alkenes and oxidants such as TEMPO or potassium dichromate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylindolizin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like TEMPO and potassium dichromate for oxidation reactions . Bases are often used to facilitate cyclization and other reactions.
Major Products Formed
The major products formed from these reactions include various indolizine derivatives, which can have different functional groups attached to the indolizine core .
Scientific Research Applications
2-(2-Methylindolizin-3-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid involves its interaction with molecular targets and pathways in biological systems
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid include other indolizine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxoacetic acid group. This structural feature may confer unique chemical and biological properties compared to other indolizine derivatives.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(2-methylindolizin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-6-8-4-2-3-5-12(8)9(7)10(13)11(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
CCPXKHHOEGGLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


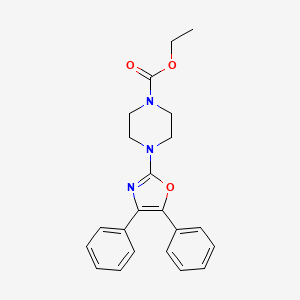

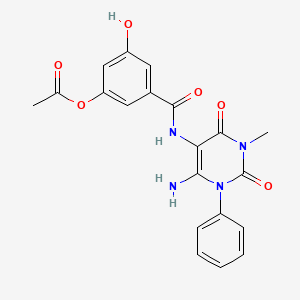
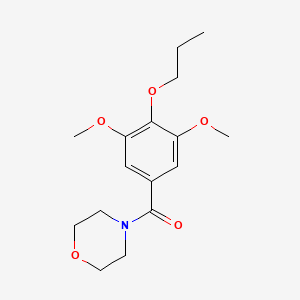
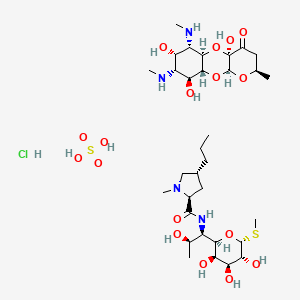
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
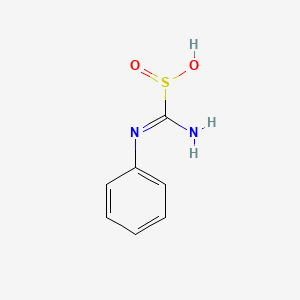
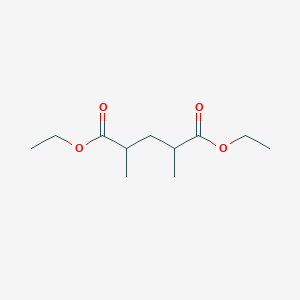
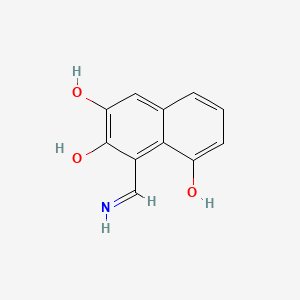
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
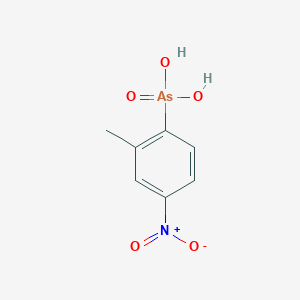
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
